(S)-orciprenaline(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

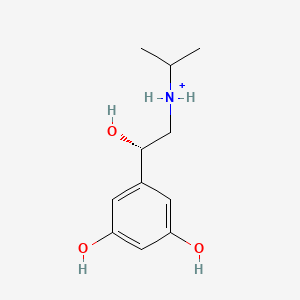

(S)-orciprenaline(1+) is an organic cation obtained by protonation of the secondary amino function of (S)-orciprenaline. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-orciprenaline. It is an enantiomer of a (R)-orciprenaline(1+).

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

- (S)-Orciprenaline(1+) acts primarily on beta-2 adrenergic receptors located in the bronchial smooth muscle, leading to bronchodilation. Its selectivity for these receptors over beta-1 receptors minimizes cardiovascular side effects, allowing for effective respiratory therapy without significant cardiac stimulation .

Asthma Management

(S)-Orciprenaline(1+) has been employed in various studies to evaluate its efficacy in asthma treatment. A notable study compared (S)-orciprenaline sulfate with salbutamol, revealing that while both drugs improved peak expiratory flow rates (PEFR), salbutamol demonstrated superior efficacy and a longer duration of action .

Table 1: Comparison of Efficacy in Asthma Treatment

| Drug | Peak Expiratory Flow Rate Improvement | Duration of Action |

|---|---|---|

| Orciprenaline | Moderate | 3-4 hours |

| Salbutamol | Significant | 8 hours |

Chronic Obstructive Pulmonary Disease (COPD)

The compound is also indicated for use in patients with COPD. Clinical trials have shown that orciprenaline sulfate can effectively reduce airway resistance and improve lung function parameters such as FEV1 (Forced Expiratory Volume in 1 second) and MMFR (Maximum Mid-Expiratory Flow Rate) .

Case Study Example:

In a clinical trial involving patients with chronic bronchitis, orciprenaline was administered at a dosage of 20 mg orally. Results indicated significant improvements in lung function over a four-hour period compared to placebo, highlighting its utility in managing chronic respiratory conditions .

Other Respiratory Conditions

Orciprenaline has been noted to provide symptomatic relief in other conditions such as pulmonary emphysema, sarcoidosis, and even tuberculosis when bronchospasm is present .

Safety and Side Effects

While generally well-tolerated, orciprenaline can cause side effects similar to other beta-agonists, including increased heart rate and tremors. A comparative study indicated that orciprenaline had a lower incidence of cardiovascular side effects compared to isoproterenol, making it a safer alternative for long-term use in patients with respiratory diseases .

Table 2: Side Effects Comparison

| Side Effect | Orciprenaline | Isoproterenol |

|---|---|---|

| Increased Heart Rate | Moderate | High |

| Tremors | Occasional | Common |

| Nausea | Rare | Moderate |

Propiedades

Fórmula molecular |

C11H18NO3+ |

|---|---|

Peso molecular |

212.27 g/mol |

Nombre IUPAC |

[(2S)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-propan-2-ylazanium |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/p+1/t11-/m1/s1 |

Clave InChI |

LMOINURANNBYCM-LLVKDONJSA-O |

SMILES |

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O |

SMILES isomérico |

CC(C)[NH2+]C[C@H](C1=CC(=CC(=C1)O)O)O |

SMILES canónico |

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.